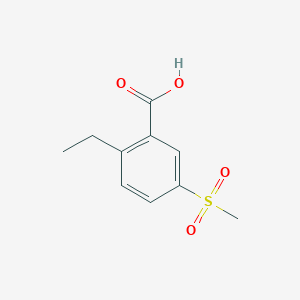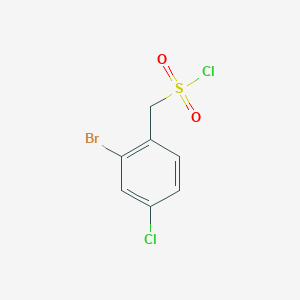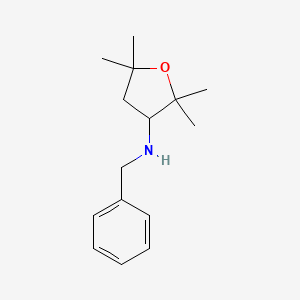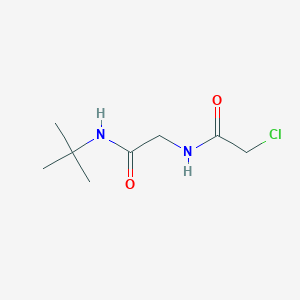
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 . It has a molecular weight of 271.31 . It is used as a reactant in the synthesis of heteroaryl N-sulfonamides .
Molecular Structure Analysis
The InChI code for 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is 1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is solid . It has a molecular weight of 271.31 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate: Scientific Research Applications:
Synthesis of Heteroaryl N-Sulfonamides
This compound is used as a reactant in the synthesis of heteroaryl N-sulfonamides, which have been shown to induce cell death. This application is significant in medicinal chemistry for developing potential therapeutic agents .
Stereocontrolled Synthesis of Chiral Compounds
It serves as a useful reagent in stereocontrolled synthesis, which is crucial for creating chiral molecules with specific three-dimensional orientations. This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety .
Protecting Group in Organic Synthesis
The compound acts as a protecting group for amino functional groups during specific chemical transformations. This allows for other reactions to occur without interfering with the amine group’s reactivity .
Educational Purposes
In academic settings, this compound could be used to demonstrate principles of organic chemistry and synthesis techniques to students.
Mechanism of Action
Mode of Action
The mode of action of 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds are often used in organic synthesis as a protecting group . This suggests that the compound might interact with its targets by protecting certain functional groups, thereby modulating their reactivity.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which suggests that it might be involved in the biochemical pathways related to these compounds.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which are known to induce cell death. This suggests that the compound might have similar effects.
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOIEBYUBPFLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)

![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)




![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)